N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methoxybenzamide)
Overview
Description
Compounds like “N,N’-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methoxybenzamide)” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine (a compound containing a nitrogen atom) with a carboxylic acid (a compound containing a carbonyl and a hydroxyl group). The specific synthesis pathway would depend on the exact structures of the starting materials .Molecular Structure Analysis
The molecular structure of a compound like this would be characterized by the presence of aromatic rings (the phenylene groups), amide groups (the N-C=O parts), and methoxy groups (O-CH3). The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. For example, they can react with water in a process called hydrolysis to form a carboxylic acid and an amine. They can also react with bases to form a carboxylate and an ammonium ion .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-4-[[3-hydroxy-4-[(2-methoxybenzoyl)amino]phenyl]methyl]phenyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-36-26-9-5-3-7-20(26)28(34)30-22-13-11-18(16-24(22)32)15-19-12-14-23(25(33)17-19)31-29(35)21-8-4-6-10-27(21)37-2/h3-14,16-17,32-33H,15H2,1-2H3,(H,30,34)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPCOAIXOAJHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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